![molecular formula C11H18N2O3 B14638983 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one CAS No. 54127-55-8](/img/structure/B14638983.png)
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with a hydroxy group and a propoxy group that is further substituted with a propan-2-ylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Propoxy Group: The propoxy group can be attached through an etherification reaction, using reagents such as alkyl halides and a base like sodium hydride.
Substitution with Propan-2-ylamino Group: The final step involves the substitution of the propoxy group with a propan-2-ylamino group, which can be achieved through a nucleophilic substitution reaction using isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its beta-blocking properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of hypertension and other cardiovascular conditions.
Comparación Con Compuestos Similares
Similar Compounds
Atenolol: A beta-blocker with a similar structure but different substituents on the aromatic ring.
Metoprolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker with a different structure but similar therapeutic effects.
Uniqueness
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which may confer distinct pharmacological properties compared to other beta-blockers. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic outcomes.
Propiedades
Número CAS |
54127-55-8 |
|---|---|
Fórmula molecular |
C11H18N2O3 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-8(2)12-6-9(14)7-16-11-5-3-4-10(15)13-11/h3-5,8-9,12,14H,6-7H2,1-2H3,(H,13,15) |
Clave InChI |
GVOMGKSVKSMMHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=CC(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
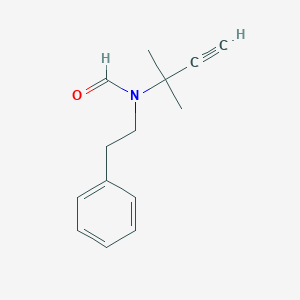


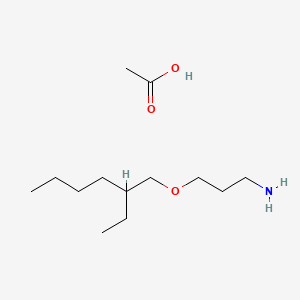


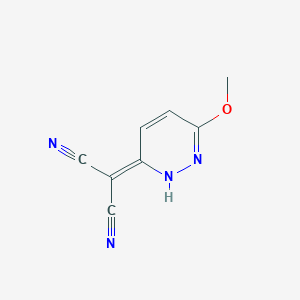
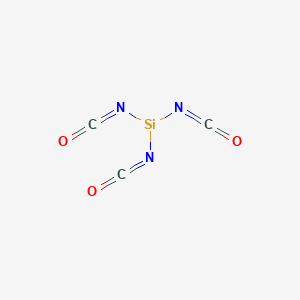
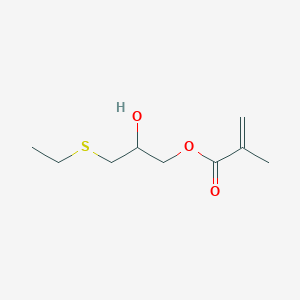


![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
